Stepharine
Overview
Description
Stepharine is a natural alkaloid that directly interacts with TLR4 and binds to the TLR4/MD2 complex . It possesses anti-aging, anti-viral, and anti-hypertensive effects .
Synthesis Analysis
The total synthesis of this compound involves readily available reagents as the starting materials . This synthesis features a three-component Catellani reaction/Au-catalyzed 6-exo-dig cyclization for the assembly of 1-methylene-THIQ scaffold and an oxidative dearomatization for constructing spiro-cyclohexadienone scaffold .
Molecular Structure Analysis
The structure of this compound features a 6-6-5-6 ring system, including a tetrahydroisoquinoline (THIQ) moiety and a spiro-cyclohexadienone skeleton .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a Catellani reaction followed by a desilylation and a Au-catalyzed cyclization . The spiro-cyclohexadienone scaffold can be assembled from 1-methylene-THIQ via an aromatic oxidation with a hypervalent iodine reagent followed by reduction .
Scientific Research Applications
Anti-Aging, Anti-Hypertensive, and Anti-Viral Effects : Stepharine exhibits multiple therapeutic properties, including anti-aging, anti-hypertensive, and anti-viral effects. It is notably found in Stephania glabra plants, and its biosynthesis is spatially and temporally regulated during plant development (Gorpenchenko et al., 2019).
Neuroprotective and Anti-Inflammatory Effects in Ischemic Stroke : this compound has shown potential in preventing ischemic stroke by inhibiting microglial overactivation. It suppresses neurological deficits and cerebral infarct volume in a rat model, indicating its effectiveness in managing cerebral ischemia-reperfusion injury (Hao et al., 2020).
Pharmacokinetics in Rabbit Plasma : A study utilizing liquid chromatography mass spectrometry revealed insights into the pharmacokinetics of this compound in rabbit plasma. This research is crucial for understanding its distribution and metabolism in the body (Kopylov et al., 2014).
Synthesis for Pharmaceutical Applications : The development of methods for the total synthesis of this compound is a significant advancement. This enables the exploration of its pharmacological potential in a controlled and replicable manner (Chen et al., 2022).
Alkaloid Composition in Cell Cultures : Research on Stephania glabra cell cultures has identified this compound among several other alkaloids. This study is fundamental for understanding the alkaloid composition in plant cell cultures and could lead to improved cultivation techniques for pharmaceutical applications (Gorpenchenko et al., 2016).
Mechanism of Action
Properties
IUPAC Name |
10,11-dimethoxyspiro[5-azatricyclo[6.3.1.04,12]dodeca-1(12),8,10-triene-2,4'-cyclohexa-2,5-diene]-1'-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-21-14-9-11-5-8-19-13-10-18(6-3-12(20)4-7-18)16(15(11)13)17(14)22-2/h3-4,6-7,9,13,19H,5,8,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJKMZVUJJYWKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C3C(CC24C=CC(=O)C=C4)NCCC3=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2810-21-1 | |
Record name | Stepharine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002810211 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Stepharine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135069 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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